molecular formula C25H23FN4O5 B3401854 N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1040684-73-8

N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3401854
CAS No.: 1040684-73-8
M. Wt: 478.5 g/mol
InChI Key: MVPXLNQHMXUAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique hybrid structure combining a 1,2,4-oxadiazole ring, a 4,6-dimethyl-2-oxopyridine core, and an N-(3,4-dimethoxyphenyl)acetamide side chain.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-14-11-15(2)30(13-21(31)27-18-9-10-19(33-3)20(12-18)34-4)25(32)22(14)24-28-23(29-35-24)16-5-7-17(26)8-6-16/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPXLNQHMXUAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Dimethoxyphenyl group : Known for its role in enhancing lipophilicity and biological activity.
  • Oxadiazole ring : A five-membered heterocyclic compound recognized for diverse biological activities including anticancer and antimicrobial properties.
  • Pyridine derivative : Contributes to the compound's interaction with various biological targets.

The molecular formula is C26H26F1N3O4C_{26}H_{26}F_{1}N_{3}O_{4}, with a molecular weight of approximately 439.48 g/mol .

Anticancer Activity

Research indicates that derivatives of oxadiazole, including those similar to this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in proliferation and survival.

Antimicrobial Activity

The oxadiazole ring is also associated with antimicrobial properties. Compounds containing this moiety have been reported to be effective against various bacterial strains:

  • Broad-spectrum activity : Some studies highlight the efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria .
  • Specific findings : For example, compounds have demonstrated activity comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Synthesis and Evaluation of Oxadiazole Derivatives
    • A study synthesized several oxadiazole derivatives and evaluated their biological activities. The findings indicated that certain modifications in the structure significantly enhanced their anticancer and antimicrobial activities .
  • Anticancer Screening
    • In a comparative study involving various oxadiazole derivatives, this compound was tested for its cytotoxic effects. Results showed a promising IC50 value against multiple cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in tumor progression and microbial resistance .
Biological ActivityTargetReference
AnticancerVarious cancer cell lines
AntimicrobialGram-positive/negative bacteria

Scientific Research Applications

Therapeutic Applications

  • Antiviral Activity
    • Dengue Virus Inhibition : Research indicates that derivatives of compounds similar to N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide show promise as inhibitors for the dengue virus NS2B/NS3 protease. Molecular docking studies reveal that such compounds can form critical hydrogen bonds and van der Waals interactions with active site residues, suggesting their potential as antiviral agents .
    CompoundTargetBinding Affinity
    Compound 1DEN2 NS2B/NS3 ProteaseHigh
    Compound 2DEN2 NS2B/NS3 ProteaseModerate
  • Anticancer Properties
    • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that compounds containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Specific derivatives have been shown to inhibit the growth of breast cancer cells in vitro .
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    HeLa (Cervical)20

Case Studies

  • Study on Antiviral Activity
    • A study conducted on a series of oxadiazole derivatives showed that modifications at the phenyl ring significantly enhanced antiviral activity against dengue virus. The binding affinity was assessed through molecular docking simulations, confirming the importance of specific functional groups in enhancing efficacy .
  • Cytotoxicity Assessment
    • In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis via caspase activation pathways. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicating cell death .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole and acetamide moieties are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Yield/Notes
Acidic hydrolysisHCl (6M), reflux, 8–12 hoursCleavage of oxadiazole ring to form a carboxylic acid intermediateYield: 60–75% (analogous compounds)
Basic hydrolysisNaOH (2M), 80°C, 6 hoursSaponification of acetamide to carboxylic acidRequires prolonged reaction time

Mechanistic Insight :

  • The 1,2,4-oxadiazol-5-yl ring hydrolyzes preferentially under acidic conditions due to protonation at the nitrogen, destabilizing the ring.

  • The acetamide group undergoes base-mediated hydrolysis to form a carboxylate, with the 3,4-dimethoxyphenyl group acting as an electron donor, slightly accelerating the process.

Nucleophilic Substitution Reactions

Electrophilic sites, including the fluorophenyl group and pyridine ring, participate in substitution:

Reaction Type Reagents Products Site of Reaction
Aromatic substitutionKOH, NH3, 100°CReplacement of fluorine with -NH2 4-fluorophenyl group
Acetamide substitutionR-NH2 (primary amines), DCM, RTFormation of substituted urea derivativesAcetamide carbonyl

Key Observations :

  • The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles like ammonia, yielding amino derivatives .

  • The acetamide’s carbonyl carbon reacts with amines to form urea analogs, though steric hindrance from the pyridine ring may reduce yields.

Oxidation Reactions

Oxidative transformations target methyl groups and heterocycles:

Reaction Type Oxidizing Agent Products Notes
Methyl group oxidationKMnO4, H2SO4, 60°CConversion of -CH3 to -COOH on pyridineSelective for para-methyl
Oxadiazole ring oxidationH2O2, FeCl3, RTFormation of nitro groups or ring expansionLimited yield (~30%)

Structural Influence :

  • The 4,6-dimethylpyridine ring’s methyl groups oxidize to carboxylic acids under strong conditions, with the para position being more reactive.

  • The oxadiazole ring resists mild oxidation but forms nitro derivatives under harsh conditions.

Photochemical Reactions

UV-induced reactivity has been observed in analogous compounds:

Reaction Type Conditions Products Quantum Yield
[4π+4π] CycloadditionUV light (254 nm), benzeneDimeric product via oxadiazole ring opening0.12 (measured for analogs)

Mechanism :

  • Conjugation between the oxadiazole and pyridine rings facilitates excited-state reactivity, leading to cycloaddition or ring-opening reactions .

Functional Group Compatibility Table

Functional Group Stability Reactivity Notes
1,2,4-OxadiazoleModerateHydrolyzes under acidic/basic conditions
4-FluorophenylHighSusceptible to NAS only with strong nucleophiles
AcetamideModerateHydrolyzes in base; reacts with amines
3,4-DimethoxyphenylHighElectron-donating groups resist electrophilic attack

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Oxadiazole) Acetamide Group Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 4-fluorophenyl 3,4-dimethoxyphenyl 463.47 Oxadiazole, pyridinone, methoxy
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide 4-chlorophenyl 4-isopropylphenyl 478.95 Oxadiazole, pyridinone, isopropyl
N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-4-yl (triazole) 3,4-dimethoxyphenyl 482.53 Triazole, sulfanyl, methoxy
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thienopyrimidinone core 2,4-difluorophenyl 447.48 Thienopyrimidinone, thioether, fluoro

Key Observations:

  • Halogen vs. Alkyl/Methoxy Substitutions : The 4-fluorophenyl group in the target compound (electron-withdrawing) may enhance metabolic stability compared to the 4-chlorophenyl analog (stronger electron withdrawal) and the 4-isopropylphenyl group (electron-donating) .
  • The thienopyrimidinone core () offers a larger π-conjugated system, which could influence receptor affinity .

Functional Group Impact on Pharmacokinetics

  • Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound increases lipophilicity (clogP ~3.2), favoring blood-brain barrier penetration compared to the 4-isopropylphenyl analog (clogP ~3.8) .
  • Fluorine Substituents : Fluorine in the target compound and 2,4-difluorophenyl analog () improves bioavailability by reducing CYP450-mediated metabolism .

Research Implications and Limitations

While structural comparisons suggest enhanced stability and bioavailability for the target compound, empirical validation is critical. For example:

  • Antimicrobial Activity : The 4-fluorophenyl-oxadiazole motif is associated with Gram-positive bacterial inhibition, but the dimethoxyphenyl group may reduce solubility in aqueous media .
  • Kinase Inhibition: The pyridinone core resembles scaffolds in kinase inhibitors (e.g., CDK2), but the lack of a hydrogen-bond donor (cf. triazole derivatives) may limit potency .

Q & A

Q. Table 1: Optimization of oxadiazole cyclization

ConditionTemperature (°C)SolventCatalystYield (%)
EDCI, DMF100DMFNone65
DCC, THF80THFDMAP72
HATU, CH₂Cl₂25CH₂Cl₂DIEA58

Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethoxyphenyl protons at δ 6.7–7.1 ppm, fluorophenyl protons at δ 7.3–7.6 ppm) and acetamide NH (δ ~10.2 ppm) in DMSO-d₆ .
  • HRMS (ESI+) : Validate molecular weight (e.g., calc. for C₂₅H₂₃FN₄O₅: 502.1654) .
  • HPLC : Ensure purity ≥95% using a C18 column (acetonitrile/water + 0.1% TFA, 254 nm) .

How can molecular docking predict binding affinity with target enzymes like COX-2?

Answer:

Ligand preparation : Generate the 3D structure (ChemDraw, PubChem) and optimize geometry (DFT, B3LYP/6-31G*) .

Protein preparation : Retrieve enzyme structures (PDB) and remove co-crystallized ligands.

Docking : Use AutoDock Vina with flexible side chains in the active site. Validate binding modes via MD simulations (GROMACS) .

Q. Table 2: Docking scores vs. experimental IC₅₀

Compound VariantDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Parent compound-9.20.45
4-NO₂ analog-8.71.2

How do electronic effects of the 4-fluorophenyl group influence reactivity?

Answer:

  • Electron-withdrawing fluorine enhances electrophilic substitution but hinders nucleophilic aromatic substitution (SNAr). Use strong nucleophiles (e.g., alkoxides) at 80–100°C .
  • DFT calculations (B3LYP/6-31G*) show decreased electron density at the meta-position, guiding regioselective modifications .

What strategies resolve contradictions in biological activity data across studies?

Answer:

Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤1%) .

Purity verification : Use HPLC and elemental analysis to exclude impurities .

Substituent analysis : Compare analogs (e.g., 4-Cl vs. 4-F) to identify structure-activity relationships (SAR) .

How to design SAR studies for optimizing bioactivity?

Answer:

Core modifications : Replace oxadiazole with 1,3,4-thiadiazole to assess ring stability .

Substituent variation : Synthesize analogs with -OCH₃, -CF₃, or -NO₂ groups at the phenyl ring.

In vitro testing : Evaluate enzyme inhibition (IC₅₀) and cytotoxicity (MTT assay) .

Q. Table 3: SAR of phenyl substituents

SubstituentEnzyme Inhibition (IC₅₀, µM)LogP
4-F0.453.1
4-Cl0.623.4
4-OCH₃1.82.7

What methods confirm crystallographic structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethanol/water) and analyze space group, unit cell parameters, and H-bonding networks .
  • Key metrics : R-factor ≤0.05, data-to-parameter ratio >15 .

How to assess hydrolytic stability of the oxadiazole ring?

Answer:

  • pH stability studies : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC .
  • Half-life calculation : Use first-order kinetics; oxadiazoles typically degrade at pH <2 or >9 .

What analytical challenges arise in quantifying trace impurities?

Answer:

  • LC-MS/MS : Detect impurities ≤0.1% using a C18 column (0.1% formic acid in water/acetonitrile) .
  • Calibration curves : Use synthetic impurity standards (e.g., unreacted amidoxime) for quantification .

How to scale up synthesis without compromising yield?

Answer:

  • Flow chemistry : Use continuous reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.